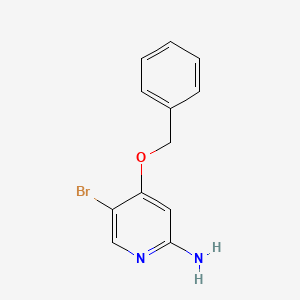
1-(3-Bromo-4-ethoxybenzyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-ethoxybenzyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It features a piperazine ring substituted with a 3-bromo-4-ethoxybenzyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-ethoxybenzyl)-4-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-ethoxybenzyl chloride and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: A base such as triethylamine is often used to facilitate the reaction.
Procedure: The 3-bromo-4-ethoxybenzyl chloride is added to a solution of 4-methylpiperazine in the chosen solvent, along with the base. The mixture is heated under reflux for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反応の分析
Types of Reactions: 1-(3-Bromo-4-ethoxybenzyl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the piperazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines are formed.
Oxidation Products: Aldehydes or carboxylic acids derived from the ethoxy group.
Reduction Products: Dehalogenated compounds or reduced piperazine derivatives.
科学的研究の応用
1-(3-Bromo-4-ethoxybenzyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as receptors and enzymes, to understand its pharmacological properties.
Industrial Applications: It is employed in the development of new materials and chemical processes, including catalysts and polymers.
作用機序
The mechanism of action of 1-(3-Bromo-4-ethoxybenzyl)-4-methylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to changes in cellular function. This may involve signal transduction pathways, gene expression, or metabolic processes.
類似化合物との比較
1-(3-Bromo-4-methoxybenzyl)-4-methylpiperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Bromo-4-ethoxybenzyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.
1-(3-Bromo-4-ethoxybenzyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness: 1-(3-Bromo-4-ethoxybenzyl)-4-methylpiperazine is unique due to the presence of both the ethoxy and bromine substituents, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.
特性
IUPAC Name |
1-[(3-bromo-4-ethoxyphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-3-18-14-5-4-12(10-13(14)15)11-17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOSJJUPUVDCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCN(CC2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














